molecular formula C18H17N3O5S B2561304 methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-93-7

methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2561304
CAS No.: 946329-93-7
M. Wt: 387.41
InChI Key: FDDLXJYWCOHCTH-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with a thione (sulfanylidene) group, a carbamoyl ethyl linker, and a furan-2-ylmethyl moiety. Its structure combines aromatic, hydrogen-bonding, and sulfur-containing functional groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDLXJYWCOHCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or carbamoyl chloride.

    Formation of the Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the quinazoline core, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s quinazoline-thione core differentiates it from triazine-based sulfonylureas (e.g., metsulfuron-methyl) but shares a carbamoyl ethyl linker, which is critical for hydrogen bonding and target interactions .

Physicochemical Properties

Property Target Compound Metsulfuron-Methyl Ranitidine Analogs
Molecular Weight ~435.5 g/mol (estimated) 381.4 g/mol ~350–400 g/mol
Key Functional Groups Quinazoline, thione, furan Triazine, sulfonylurea, methyl Furan, sulfanyl, nitroethenediamine
Hydrogen Bonding Capacity High (thione, carbamoyl) Moderate (sulfonylurea) High (amine, nitro groups)
Solubility (Predicted) Low (aromatic, nonpolar groups) Low (crystalline structure) Moderate (polar substituents)

Biological Activity

Methyl 3-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in drug development.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a furan moiety and a sulfanylidene group enhances its reactivity and interaction with biological targets. The molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S.

Mechanisms of Biological Activity

Research indicates that compounds within the tetrahydroquinazoline family exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways crucial for various physiological processes .
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis through the disruption of cellular redox balance .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HCT-116 (Colorectal)10Induction of oxidative stress
HeLa (Cervical)15Apoptosis via mitochondrial pathway
A2780 (Ovarian)12Cell cycle arrest

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

  • Colorectal Cancer Study : A recent study synthesized several tetrahydroquinoline derivatives and tested them for their ability to inhibit growth in colorectal cancer cells. The findings indicated that specific derivatives could significantly suppress cell proliferation and induce apoptosis through oxidative stress mechanisms .
  • Chiral Compound Analysis : Research on chiral derivatives of tetrahydroquinolines indicated that enantiomers could exhibit different biological activities. This highlights the importance of stereochemistry in the design of effective therapeutic agents .

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